Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate
Description
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate (CAS: 951885-31-7) is a halogenated oxazole derivative with the molecular formula C₁₂H₉Cl₂NO₃ and an average molecular weight of 286.108 g/mol . Its structure features a dichlorophenyl group (2,3-dichloro substitution) fused to an oxazole ring and an ethyl ester moiety. The compound’s IUPAC name is ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate, and it is cataloged under MDL number MFCD09800991 . Notably, commercial availability of this compound has been discontinued, as indicated by product catalogs from suppliers such as CymitQuimica .
Properties
IUPAC Name |
ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-11(18-6-15-10)7-4-3-5-8(13)9(7)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTQIRIQDDBKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650056 | |
| Record name | Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-31-7 | |
| Record name | Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Routes
The synthesis of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate typically follows condensation and cyclization reactions involving substituted phenyl precursors and oxazole-forming reagents under controlled conditions.
- Starting materials: 2,3-dichlorobenzoyl chloride or related dichlorophenyl derivatives and ethyl oxalyl chloride or ethyl 2-chloro-2-oxoacetate.
- Cyclization reagent: Amines such as hydroxylamine or aminophenyl derivatives.
- Reaction conditions: Reflux in organic solvents like toluene or dichloromethane, often in the presence of a base such as triethylamine to neutralize generated HCl.
- Mechanism: Formation of an intermediate amide or oxime, followed by intramolecular cyclization to yield the oxazole ring.
This method is supported by experimental procedures where the reaction progress is monitored by thin-layer chromatography (TLC), and the final product is purified by flash chromatography or recrystallization.
Detailed Reaction Procedure Example
A representative procedure adapted from the literature involves:
- Mixing 2,3-dichlorobenzoyl chloride with ethyl oxalyl chloride in the presence of triethylamine at ambient or slightly elevated temperature.
- Addition of hydroxylamine hydrochloride to the reaction mixture to facilitate cyclization.
- Stirring under reflux conditions for several hours to complete the oxazole ring formation.
- Quenching the reaction with water and extracting the product with ethyl acetate.
- Drying the organic phase over anhydrous sodium sulfate and concentrating under reduced pressure.
- Purification by silica gel column chromatography using an eluent system such as ethyl acetate/cyclohexane or ethyl acetate/petroleum ether to isolate the pure compound.
Purification and Characterization
- Chromatography: Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) is effective for isolating the target compound with high purity.
- Recrystallization: Using solvents like ethyl acetate or ethanol yields high-quality crystals suitable for further analysis.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of oxazole and aromatic protons.
- Infrared Spectroscopy (IR): Identification of carbonyl (C=O) stretching vibrations and oxazole ring characteristic bands.
- High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight and formula.
- X-ray Crystallography: Provides detailed structural information, including torsional angles and intermolecular interactions, refined using software like SHELXL.
Industrial Production Considerations
In industrial settings, the synthesis follows similar principles but is optimized for scale and efficiency:
- Use of continuous flow reactors to improve reaction control and safety.
- Automated systems for reagent addition and temperature regulation.
- Optimization of reaction times and purification steps to maximize yield and purity.
- Implementation of green chemistry principles where possible, such as solvent recycling and minimizing hazardous byproducts.
Influence of Substituents on Synthesis
The presence of two chlorine atoms at the 2 and 3 positions on the phenyl ring exerts both electronic and steric effects:
- Electronic effect: Chlorine atoms are electron-withdrawing, enhancing electrophilicity at the oxazole ring and potentially increasing reaction rates with nucleophiles.
- Steric effect: Ortho-substitution (at position 2) introduces steric hindrance, which can slow cyclization or subsequent functionalization steps.
Computational studies such as Density Functional Theory (DFT) and Hammett correlation analyses have been used to quantify these effects and guide synthetic optimization.
Summary Table of Preparation Parameters
| Aspect | Details | Reference |
|---|---|---|
| Starting materials | 2,3-Dichlorobenzoyl chloride, ethyl oxalyl chloride, hydroxylamine | |
| Reaction solvent | Toluene, dichloromethane | |
| Base | Triethylamine | |
| Temperature | Reflux (~110°C for toluene, ~40°C for dichloromethane) | |
| Reaction time | Several hours (typically 4–12 h) | |
| Work-up | Quenching with water, extraction with ethyl acetate | |
| Purification | Silica gel column chromatography (EtOAc/hexane gradient), recrystallization | |
| Yield | Generally moderate to good (60–85%) | Inferred from related oxazole syntheses |
| Characterization methods | NMR, IR, HRMS, X-ray crystallography |
Research Findings and Optimization Notes
- Reaction monitoring by TLC is essential to avoid overreaction or decomposition.
- Use of dry solvents and inert atmosphere (nitrogen or argon) improves yields by preventing hydrolysis.
- Adjusting base equivalents and reaction temperature can optimize cyclization efficiency.
- Purification solvent systems need to be tailored to the compound’s polarity; ethyl acetate/hexane mixtures are commonly effective.
- Stability studies indicate the ester group is sensitive to hydrolysis under basic conditions, so neutral or slightly acidic work-up is preferred.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H9Cl2NO3
- Molecular Weight : 286.11 g/mol
- IUPAC Name : Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate
- Physical State : Predicted melting point around 399.7 °C; density approximately 1.368 g/cm³.
Chemical Research Applications
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate serves as a versatile building block in organic synthesis. Its oxazole framework allows for various transformations, making it useful in the development of new compounds.
Key Reactions:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction reactions can be performed with lithium aluminum hydride.
- Substitution : Nucleophilic substitutions can occur with strong nucleophiles.
Biological Research Applications
The compound exhibits significant biological activities that make it a candidate for pharmacological studies.
Antimicrobial Activity
Research indicates that this compound has shown effectiveness against various microbial strains, particularly Staphylococcus aureus, by inhibiting biofilm formation. This property is crucial in treating infections where biofilm development is a challenge .
Anticancer Properties
Studies have demonstrated its potential to induce apoptosis in cancer cells, particularly in breast cancer (MCF-7 cell line) with an IC50 value of approximately 10.38 µM. The mechanism involves the activation of caspase pathways and modulation of p53 expression levels .
Anti-inflammatory Effects
Preliminary findings suggest that the compound may possess anti-inflammatory properties, warranting further investigation into its mechanisms and therapeutic potential .
Industrial Applications
In industrial settings, this compound can be utilized in the synthesis of pharmaceuticals and specialty chemicals. Its unique properties facilitate the development of new materials and chemical processes.
Case Study 1: Antimicrobial Efficacy
A study highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, demonstrating its potential for application in antimicrobial therapies .
Case Study 2: Cancer Cell Cytotoxicity
In vitro studies on various cancer cell lines revealed significant cytotoxic effects attributed to apoptosis induction. Structural modifications of the compound have been explored to enhance its efficacy against specific tumor types .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Not specified | Inhibition of biofilm formation |
| Anticancer | MCF-7 | ~10.38 | Induction of apoptosis |
| Anticancer | U-937 | Not specified | Disruption of cellular pathways |
| Anti-inflammatory | Not specified | Not specified | Potential modulation of inflammatory pathways |
Mechanism of Action
The mechanism of action of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, modulating their activity. The dichlorophenyl group enhances the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-(2,4-Dichlorophenyl)oxazole-4-carboxylate (CAS: 254749-13-8)
- Molecular Formula: C₁₂H₉Cl₂NO₃ (identical to the target compound).
- Purity : 98% (vs. 96% for the 2,3-dichloro analog) .
- MDL Number : MFCD00105347 (vs. MFCD09800991) .
- Key Difference : The dichlorophenyl group is substituted at 2,4-positions instead of 2,3. This positional isomerism may influence steric hindrance, electronic properties, and biological activity.
Ethyl 5-(4-Bromo-2,3-difluorophenyl)oxazole-4-carboxylate
- Molecular Formula: C₁₂H₈BrF₂NO₃.
- Molecular Weight : Observed LC-MS [M+H]⁺ peaks at 332.3/334.3 (vs. 286.108 for the target compound) .
- Key Difference : Incorporates bromo and fluoro substituents at the 4-, 2-, and 3-positions of the phenyl ring. Bromine’s larger atomic radius and fluorine’s electronegativity may enhance lipophilicity and alter binding interactions in biological systems .
Ethyl 5-Cyclopropyloxazole-4-carboxylate Derivatives
Examples include ethyl 5-cyclopropylisoxazole-3-carboxylate (CAS: 21080-81-9) and ethyl 2-cyclopropyloxazole-4-carboxylate (CAS: 1060816-03-6). These lack aromatic halogenation but feature cyclopropane rings, which confer unique conformational rigidity and metabolic stability .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 286.1 g/mol. The compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen, along with a dichlorophenyl substituent that significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. The dichlorophenyl group enhances binding affinity to hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release the active acid form, modulating enzyme activity .
- Receptor Modulation : It acts as a ligand for certain receptors, potentially influencing signaling pathways related to inflammation and other physiological processes.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. Its structural features allow it to interact effectively with microbial targets, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Research has demonstrated that this compound may possess anti-inflammatory properties. It has been studied for its ability to inhibit enzymes such as cyclooxygenases (COX), which are critical in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.
Research Findings and Case Studies
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for preparing Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate?
- Methodological Answer: The compound is typically synthesized via condensation reactions involving substituted phenyl precursors and oxazole-forming reagents. For example, ethyl 2-chloro-2-oxoacetate can react with aminophenyl derivatives under reflux conditions in toluene or dichloromethane. Reaction progress is monitored via TLC, and purification involves flash chromatography (e.g., silica gel with EtOAc/cyclohexane) or recrystallization from ethyl acetate .
Q. How is the compound characterized structurally?
- Methodological Answer: Structural confirmation relies on:
- Spectroscopy: H/C NMR for functional group identification, IR for carbonyl (C=O) and oxazole ring vibrations, and high-resolution mass spectrometry (HRMS) for exact mass verification (e.g., 262.0388 g/mol for related analogs) .
- X-ray crystallography: SHELX software (e.g., SHELXL) refines hydrogen bonding networks and torsional angles between the oxazole core and dichlorophenyl substituent. Intermolecular interactions (e.g., N–H⋯O bonds) are critical for crystal packing analysis .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer: Post-synthesis purification employs:
- Chromatography: Silica gel columns with gradient elution (e.g., EtOAc/hexane mixtures).
- Recrystallization: Ethyl acetate or ethanol as solvents, yielding high-purity crystals (>95%) suitable for X-ray studies .
Advanced Research Questions
Q. How do the electronic and steric effects of the 2,3-dichlorophenyl substituent influence reactivity?
- Methodological Answer: The electron-withdrawing chlorine atoms increase electrophilicity at the oxazole ring, enhancing susceptibility to nucleophilic attack. Steric hindrance from the ortho-chloro group may slow reactions at the 4-carboxylate position. Computational studies (DFT) or Hammett plots can quantify these effects. Experimental validation includes comparing reaction rates with analogs (e.g., 4-fluorophenyl or unsubstituted phenyl derivatives) .
Q. How can researchers resolve contradictory solubility data in different solvents?
- Methodological Answer: Discrepancies arise due to solvent polarity and hydrogen-bonding capacity. A systematic approach involves:
Q. What strategies address crystallographic challenges (e.g., twinning or disorder) in structural refinement?
- Methodological Answer: For twinned
Q. How does the compound’s stability vary under acidic/basic conditions?
- Methodological Answer: Stability studies involve:
- pH-dependent degradation: Incubate the compound in buffers (pH 2–12) at 25–40°C, monitoring decomposition via HPLC.
- Kinetic analysis: Calculate half-life () using first-order kinetics. The ester group is prone to hydrolysis under basic conditions, while the oxazole ring remains stable .
Q. What pharmacological screening methods are suitable for assessing bioactivity?
- Methodological Answer:
- In vitro assays: Test inhibition of kinase/enzyme targets (e.g., COX-2) using fluorescence-based activity assays.
- Binding studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity for receptors (e.g., cannabinoid receptors, based on structural analogs) .
Physicochemical Properties Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
